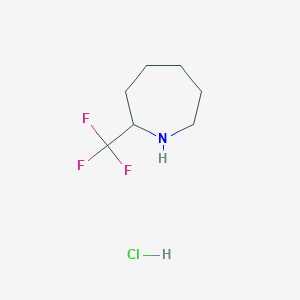

![molecular formula C24H17BrO5 B2718352 Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610762-84-0](/img/no-structure.png)

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

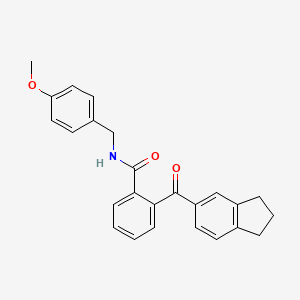

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate is a compound that has been extensively studied in the field of scientific research due to its potential therapeutic properties. This compound is a derivative of chromen-4-one, which is a naturally occurring compound found in various plants. The synthesis method of this compound involves the reaction of 4-bromocoumarin with benzyl 2-hydroxyacetate in the presence of a base.

Applications De Recherche Scientifique

Synthesis and Molecular Docking Studies

A series of biphenyl ester derivatives, including compounds similar in structure to Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate, were synthesized for their potential as tyrosinase inhibitors. These compounds were analyzed through crystallographic and spectral analysis, with several exhibiting significant anti-tyrosinase activities comparable to the standard inhibitor kojic acid. Molecular docking studies further confirmed the inhibitory effects, revealing primary and secondary binding sites crucial for their activity (Kwong et al., 2017).

Advanced Synthesis Techniques

Research into the synthesis of complex molecular structures has led to the development of efficient methods for coupling reactions, such as the Suzuki–Miyaura coupling. This has been applied for the selective synthesis of benzyl biphenyls, where compounds like Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate could be synthesized under mild conditions, showing the versatility of these methods in creating pharmacologically relevant molecules (Ohsumi & Nishiwaki, 2017).

Photoluminescence and Metal-Organic Frameworks

A new carboxylic acid ligand was designed for constructing novel metal-organic framework materials, showcasing the potential for compounds like Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate to contribute to the development of materials with unique properties, such as photoluminescence. This highlights the broader applicability of such compounds beyond biological activities, extending to materials science and engineering (Lv et al., 2015).

Catalytic Applications and Mechanistic Insights

The catalytic properties of palladium complexes were explored in the carbonylation of benzyl alcohol and its analogs, including those structurally related to Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate. This research provides insights into the mechanistic aspects of catalysis and highlights the potential for these compounds in synthetic organic chemistry, offering pathways to synthesize complex molecules efficiently (Lin & Yamamoto, 1998).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate involves the reaction of 4-bromophenyl-2-hydroxybenzoate with benzyl 2-bromoacetate in the presence of a base to form the intermediate benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate.", "Starting Materials": [ "4-bromophenyl-2-hydroxybenzoate", "benzyl 2-bromoacetate", "base" ], "Reaction": [ "Step 1: Dissolve 4-bromophenyl-2-hydroxybenzoate and benzyl 2-bromoacetate in a suitable solvent.", "Step 2: Add a base such as potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography to obtain Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate." ] } | |

Numéro CAS |

610762-84-0 |

Nom du produit |

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate |

Formule moléculaire |

C24H17BrO5 |

Poids moléculaire |

465.299 |

Nom IUPAC |

benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate |

InChI |

InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2 |

Clé InChI |

POXHVAKVMLDWLL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

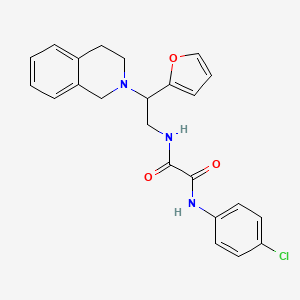

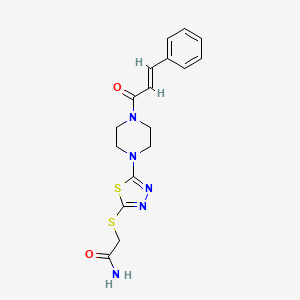

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)

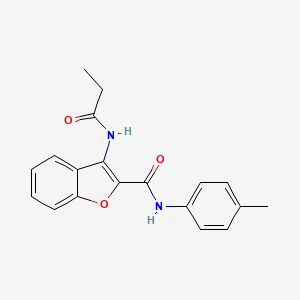

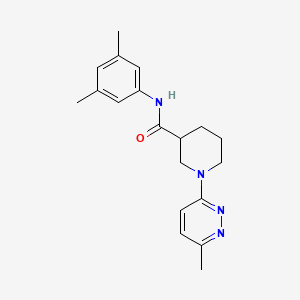

![3-methyl-1-phenyl-N-(p-tolylcarbamothioyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2718275.png)

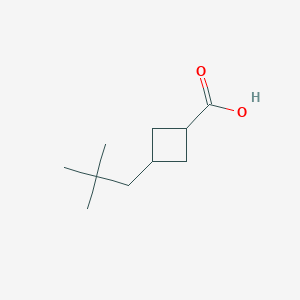

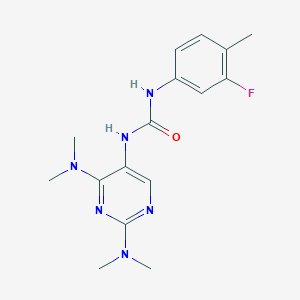

![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)

![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)

![N-[(2,4-difluorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2718292.png)